molecular formula C11H16O B12668474 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- CAS No. 22902-03-0

4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy-

Cat. No.: B12668474
CAS No.: 22902-03-0
M. Wt: 164.24 g/mol
InChI Key: BWSXMZBSPFYLHZ-UHFFFAOYSA-N
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Description

4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- is a complex organic compound with a unique structure that includes a methano bridge and a methoxy group. This compound is part of the indene family, which is known for its diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring system. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium or platinum may be used to facilitate the cyclization and methylation processes. The use of high-pressure and temperature conditions can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its fully saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Fully saturated hydrocarbons

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-
  • 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
  • 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate

Uniqueness

4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-6-methoxy- is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack this functional group or have different substituents, leading to variations in their chemical behavior and applications.

Properties

CAS No.

22902-03-0

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

8-methoxytricyclo[5.2.1.02,6]dec-3-ene

InChI

InChI=1S/C11H16O/c1-12-11-6-7-5-10(11)9-4-2-3-8(7)9/h2-3,7-11H,4-6H2,1H3

InChI Key

BWSXMZBSPFYLHZ-UHFFFAOYSA-N

Canonical SMILES

COC1CC2CC1C3C2C=CC3

Origin of Product

United States

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